Methyl 2,3,5-trifluoro-4-methoxybenzoate
Overview
Description
Methyl 2,3,5-trifluoro-4-methoxybenzoate: is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is characterized by the presence of three fluorine atoms and a methoxy group attached to a benzoate ester. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3,5-trifluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,5-trifluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,5-trifluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates.
Oxidation: 2,3,5-trifluoro-4-methoxybenzoic acid.
Reduction: 2,3,5-trifluoro-4-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 2,3,5-trifluoro-4-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,3,5-trifluoro-4-methoxybenzoate largely depends on its chemical structure and the specific reactions it undergoes. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes . The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Comparison: Methyl 2,3,5-trifluoro-4-methoxybenzoate is unique due to the specific positioning of its fluorine atoms and methoxy group, which confer distinct chemical properties. The presence of fluorine atoms in both compounds enhances their stability and resistance to metabolic degradation, making them valuable in drug design and other applications .
Properties
IUPAC Name |
methyl 2,3,5-trifluoro-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYURJDUGGZOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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